molecular formula C24H38O20 B1237341 beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp

beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp

Cat. No.: B1237341
M. Wt: 646.5 g/mol
InChI Key: JMDPLHPAGLYHCI-DPADXCMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Delta(4)-GlcpA-(1->4)-beta-D-Glcp-(1->4)-alpha-L-Rhap-(1->3)-beta-D-Glcp is a tetrasaccharide consisting of beta-D-Delta(4)-glucopyranuronic acid, beta-D-glucopyranosyl, alpha-L-rhamnopyranosyl and beta-D-glucopyranosyl residues, joined in sequence by (1->4), (1->4) and (1->3)-glycosidic bonds, respectively. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Structural Analysis in Saponins

A study on Quillaja saponaria Molina saponins identified structures with similar components, such as beta-D-GlcpA and alpha-L-Rhap, using sugar analysis and NMR spectroscopy. These compounds were linked to a quillaic acid with different saccharides, demonstrating the complexity of natural saponin structures (Nyberg et al., 1999).

Exopolysaccharides in Bacteria

Research on Burkholderia brasiliensis revealed an exopolysaccharide (EPS) with a structure including alpha-D-Glcp and alpha-L-Rhap. This EPS, produced by the bacterium, demonstrated the diverse structural capabilities of bacterial polysaccharides (Mattos et al., 2001).

Sugar-beet Pulp Analysis

In sugar-beet pulp, glucuronic acid (GlcA) was found attached to galacturonic acid, with components similar to beta-D-GlcpA. This study highlighted the complex sugar arrangements in plant-derived materials (Renard et al., 1999).

Polysaccharides in Pseudomonas

A study on Pseudomonas ATCC 31554 found a polysaccharide with a pentasaccharide repeating-unit, including beta-D-Glcp and alpha-L-Rhap. This research contributed to understanding the structural diversity of bacterial polysaccharides (Jansson et al., 1986).

Stereoselective Synthesis

Stereoselective synthesis of beta-L-rhamnopyranosides, involving compounds like alpha-L-Rhap, was demonstrated as a versatile methodology in carbohydrate chemistry (Lee et al., 2008).

Capsular Polysaccharide Synthesis

Research on Streptococcus pneumoniae type 19F capsular polysaccharide involved the synthesis of a trisaccharide unit including alpha-L-Rhap, contributing to vaccine development efforts (Bousquet et al., 1998).

Properties

Molecular Formula

C24H38O20

Molecular Weight

646.5 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C24H38O20/c1-5-17(12(30)14(32)23(38-5)44-19-11(29)8(3-25)39-21(37)16(19)34)42-24-15(33)13(31)18(9(4-26)41-24)43-22-10(28)6(27)2-7(40-22)20(35)36/h2,5-6,8-19,21-34,37H,3-4H2,1H3,(H,35,36)/t5-,6-,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22-,23-,24-/m0/s1

InChI Key

JMDPLHPAGLYHCI-DPADXCMISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C=C(O4)C(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C=C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

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